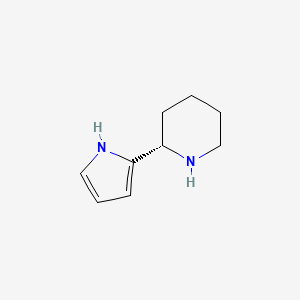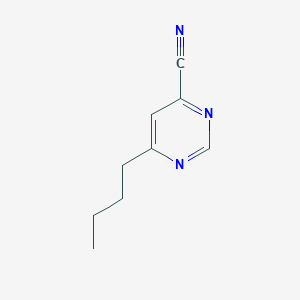![molecular formula C26H25N7O2 B14887092 4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)
4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acalabrutinib enantiomer is a selective Bruton tyrosine kinase inhibitor used primarily in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. This compound is designed to target and inhibit the activity of Bruton tyrosine kinase, an enzyme crucial for the survival and proliferation of B-cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acalabrutinib enantiomer involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 2-chloropyridine with 4-aminobenzamide under specific conditions to form the intermediate compound.
Introduction of functional groups: The intermediate compound is then reacted with but-2-ynoyl chloride in the presence of a base to introduce the butynamide moiety.
Industrial Production Methods: Industrial production of acalabrutinib enantiomer involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Utilizing large reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Acalabrutinib enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under specific conditions.
Major Products Formed:
Oxidation products: Sulfoxide and sulfone derivatives.
Reduction products: Amino derivatives.
Substitution products: Halogenated derivatives.
Applications De Recherche Scientifique
Acalabrutinib enantiomer has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its role in modulating B-cell receptor signaling pathways.
Medicine: Extensively studied for its therapeutic potential in treating B-cell malignancies.
Industry: Utilized in the development of targeted cancer therapies
Mécanisme D'action
Acalabrutinib enantiomer exerts its effects by forming a covalent bond with a cysteine residue (Cys481) in the active site of Bruton tyrosine kinase. This irreversible binding inhibits the enzymatic activity of Bruton tyrosine kinase, thereby blocking the downstream signaling pathways essential for B-cell proliferation and survival . The inhibition of Bruton tyrosine kinase-mediated activation of proteins such as CD86 and CD69 ultimately leads to the suppression of malignant B-cell growth .
Comparaison Avec Des Composés Similaires
Ibrutinib: Another Bruton tyrosine kinase inhibitor used in the treatment of B-cell malignancies.
Zanubrutinib: A newer Bruton tyrosine kinase inhibitor with similar applications.
Comparison:
Selectivity: Acalabrutinib enantiomer is more selective for Bruton tyrosine kinase compared to ibrutinib, resulting in fewer off-target effects.
Potency: Acalabrutinib enantiomer is designed to be more potent, providing effective inhibition at lower doses.
Safety Profile: Acalabrutinib enantiomer has a better safety profile with fewer adverse effects compared to ibrutinib.
Propriétés
Formule moléculaire |
C26H25N7O2 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H25N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19,25,31H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-,25?/m1/s1 |
Clé InChI |
VAHLQHLGPMWFFV-OEPVSBQMSA-N |
SMILES isomérique |
CC#CC(=O)N1CCC[C@@H]1C2NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
SMILES canonique |
CC#CC(=O)N1CCCC1C2NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14887010.png)

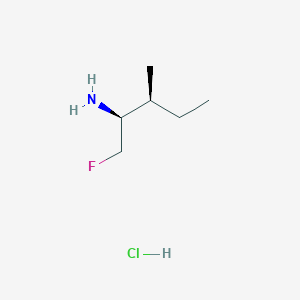
![N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14887018.png)
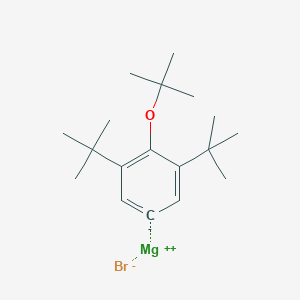

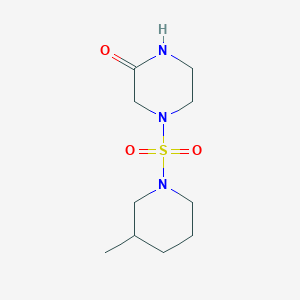
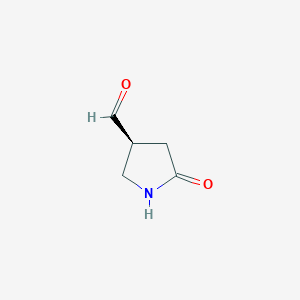
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
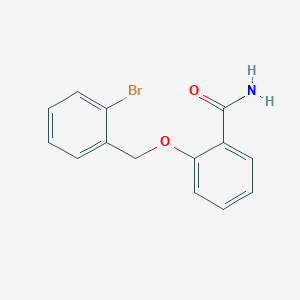

![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
